1,3,5-Heptatriene

Description

Significance of Conjugated Polyenes as Model Systems

Conjugated polyenes are foundational in the study of electronic structure and chemical reactivity. Their system of overlapping p-orbitals allows electrons to be delocalized across the entire length of the conjugated chain, a feature that imparts increased stability compared to non-conjugated systems. fiveable.mevaia.com This delocalization is central to their function as "molecular wires" and makes them subjects of interest in the field of molecular electronics. acs.org

Researchers utilize polyenes as simplified, discrete models for more complex conjugated polymers, such as trans-polyacetylene, to investigate phenomena like charge transfer mechanisms. acs.org The Free Electron Molecular Orbital (FEMO) model, a simplified quantum mechanical approach, is often applied to conjugated systems to approximate the energies of molecular orbitals and predict electronic transition energies, which correlate to their absorption spectra. vaia.comyoutube.com

Furthermore, the study of conjugated polyenes like 1,3,5-hexatriene (B1211904), a close structural analog of heptatriene, has been instrumental in developing and verifying fundamental theories in organic chemistry, such as the Woodward-Hoffmann rules that predict the stereochemical outcomes of pericyclic reactions. fiveable.meresearchgate.net Their photochemical behavior, including electrocyclic ring-opening and ring-closing reactions, serves as a prototype for many critical processes in chemistry and biology. researchgate.netresearchgate.net The ability of these molecules to absorb light and undergo transformations makes them excellent models for studying photoisomerization and energy dissipation pathways. researchgate.netresearchgate.net

Overview of 1,3,5-Heptatriene's Role in Fundamental Organic Chemistry

This compound serves as an important model compound for investigating the properties and reactivity of conjugated systems. Its structure allows for detailed studies of electron delocalization, molecular orbital interactions, and the mechanisms of various chemical reactions. fiveable.me

Key Research Applications of this compound:

Pericyclic Reactions: It is a key substrate for studying pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements. The photochemical transformation of a 1,3,5-hexatriene derivative to a bicyclo[3.1.0]hexane system is a well-documented example of the complex reactions these molecules undergo. researchgate.net

Conformational Analysis: The rotational barriers around the single bonds in the polyene chain lead to different conformers (e.g., s-cis and s-trans). The equilibrium between these conformers, which can be influenced by steric effects from substituents, plays a critical role in determining the products of photochemical reactions. researchgate.netresearchgate.net For instance, research on substituted hexatrienes shows that the ground-state conformer composition dictates the orientation of photochemical reactions. researchgate.net

Spectroscopy and Photochemistry: The extended π-system in this compound results in characteristic ultraviolet-visible (UV-Vis) absorption spectra. The position of the maximum absorption (λmax) is sensitive to the length of the conjugated system and its specific geometry. cdnsciencepub.com Studies on the photochemistry of linear trienes reveal complex isomerization pathways and have been crucial for understanding excited state dynamics. aip.orgresearchgate.net For example, the direct irradiation of (Z)-1,3,5-hexatriene leads to equilibration with its (E)-isomer. researchgate.net

The chemical reactivity of this compound is typical of polyenes, undergoing reactions such as oxidation to form heptatrienone and reduction to heptane (B126788).

Table 1: Physicochemical Properties of (E,E)-1,3,5-Heptatriene

This table summarizes key identifiers and properties for the all-trans isomer of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ | nist.gov |

| Molecular Weight | 94.1543 g/mol | nist.gov |

| IUPAC Name | (3E,5E)-hepta-1,3,5-triene | nist.gov |

| CAS Registry Number | 17679-93-5 | nist.gov |

| InChIKey | USKZHEQYENVSMH-YDFGWWAZSA-N | spectrabase.com |

Table 2: Reaction Thermochemistry Data for (E,E)-1,3,5-Heptatriene

This interactive table presents gas-phase reaction thermochemistry data.

| Quantity | Value (kJ/mol) | Method | Reference |

| ΔrH° | 1526 ± 13 | D-EA | nist.gov |

| ΔrG° | 1500 ± 14 | H-TS | nist.gov |

Note: ΔrH° refers to the standard enthalpy of reaction, and ΔrG° refers to the standard free energy of reaction. Data corresponds to the reaction: C₇H₉⁻ = C₇H₉ + e⁻, where C₇H₉ is the heptatrienyl radical.

Historical Context of Research on Linear Trienes

The scientific investigation of linear polyenes is deeply rooted in the history of organic chemistry, driven by a desire to understand the structure, bonding, and reactivity of unsaturated hydrocarbons. The study of benzene (B151609) and its isomers in the 19th and 20th centuries spurred interest in other conjugated systems. nih.gov

A significant portion of the foundational research on linear trienes focused on the more accessible 1,3,5-hexatriene. Early photochemical studies, such as the electrocyclic ring-opening of 1,3-cyclohexadiene (B119728) to form (Z)-1,3,5-hexatriene, became textbook examples of reactions governed by orbital symmetry rules. researchgate.net The work of chemists like Havinga in the mid-20th century was pivotal in exploring the rich photochemistry of trienes and related vitamin D chemistry. aip.org

The development of new analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and gas chromatography, enabled the synthesis and characterization of specific geometric isomers of linear trienes. cdnsciencepub.com In the 1960s, research described the synthesis and assignment of geometry for a number of previously unknown methyl-substituted 1,3,5-heptatrienes. cdnsciencepub.com These studies revealed how steric interactions could affect the coplanarity of the chromophore system, leading to anomalies in their UV spectra. cdnsciencepub.com This early work laid the groundwork for later, more detailed investigations into how ground-state conformation controls reaction pathways, a concept now known as the NEER (Non-Equilibration of Excited Rotamers) principle. researchgate.net The ongoing fascination with these molecules stems from their combination of structural simplicity and rich, complex chemical behavior.

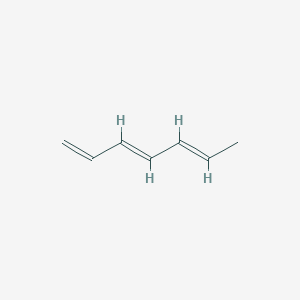

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3E,5E)-hepta-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKZHEQYENVSMH-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015939 | |

| Record name | (E,E)-1,3,5-Heptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17679-93-5 | |

| Record name | 1,3,5-Heptatriene, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,E)-1,3,5-Heptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Landscape and Isomerism of 1,3,5 Heptatriene Systems

Elucidation of Geometric Isomers (E/Z configurations)

Geometric isomerism in 1,3,5-heptatriene arises from the restricted rotation about the C3=C4 and C5=C6 double bonds. The C1=C2 double bond, being terminal, does not exhibit this form of isomerism.

Stereoisomeric Designations of Double Bonds

The designation of stereochemistry at the C3=C4 and C5=C6 double bonds follows the Cahn-Ingold-Prelog (CIP) priority rules, leading to either an E (entgegen, opposite) or Z (zusammen, together) configuration. This gives rise to four possible geometric isomers for this compound.

The four potential geometric isomers are:

(3E,5E)-1,3,5-heptatriene

(3E,5Z)-1,3,5-heptatriene cdnsciencepub.com

(3Z,5E)-1,3,5-heptatriene

(3Z,5Z)-1,3,5-heptatriene

Of these, the (3E,5E) and (3E,5Z) isomers are well-documented in chemical literature. cdnsciencepub.comresearchgate.netnist.gov The all-trans or (3E,5E)-isomer is often the most thermodynamically stable due to reduced steric hindrance. researchgate.netstenutz.eu

| Isomer Name | C3=C4 Configuration | C5=C6 Configuration |

| (3E,5E)-1,3,5-heptatriene | E | E |

| (3E,5Z)-1,3,5-heptatriene | E | Z |

| (3Z,5E)-1,3,5-heptatriene | Z | E |

| (3Z,5Z)-1,3,5-heptatriene | Z | Z |

Conformational Analysis of this compound Isomers

For conjugated systems like this compound, the s-trans conformation is generally of lower energy than the s-cis conformation. masterorganicchemistry.com This preference is attributed to reduced steric repulsion between adjacent hydrogen atoms. In the s-cis arrangement, the proximity of hydrogens on the termini of the diene segment leads to van der Waals strain, raising the energy of this conformation. masterorganicchemistry.com For instance, in 1,3-butadiene (B125203), the s-trans conformer is more stable than the s-cis by approximately 2.8 kcal/mol.

In the case of this compound, the planarity of the conjugated system is favored to maximize p-orbital overlap. The most stable ground-state conformation for the all-trans isomer, (3E,5E)-1,3,5-heptatriene, is expected to be the all-s-trans planar conformation. However, studies on analogous systems like 1,3,5-hexatriene (B1211904) suggest that while the molecule is predominantly in the s-trans conformation, some out-of-plane twisting can occur.

The interconversion between s-cis and s-trans conformers occurs through rotation around the carbon-carbon single bonds. This process requires surmounting an energy barrier, the magnitude of which is influenced by the degree of π-electron delocalization and steric factors. For conjugated dienes, this rotational barrier is higher than that of a simple alkane C-C single bond due to the partial double-bond character of the single bond within the conjugated system. wikipedia.org

Stereochemical Purity and Isomer Distribution in Synthetic Routes

The synthesis of this compound often results in a mixture of geometric isomers. The distribution of these isomers is highly dependent on the synthetic methodology employed, including the choice of reactants, catalysts, and reaction conditions. Achieving high stereochemical purity for a specific isomer is a significant challenge in synthetic organic chemistry.

While specific data on the isomer distribution for the synthesis of this compound is not extensively detailed in the reviewed literature, general principles of stereoselective synthesis of conjugated polyenes can be applied. For instance, Wittig-type reactions and transition metal-catalyzed cross-coupling reactions are common methods for constructing carbon-carbon double bonds with a degree of stereocontrol.

The separation of geometric isomers, once a mixture is obtained, can be a challenging task due to their similar physical properties. Techniques such as fractional distillation and preparative gas chromatography are often employed for this purpose. For example, a study on the preparation of 1,3,5-hexatriene reported the separation of its cis and trans isomers.

Future research into stereoselective synthetic routes for this compound is crucial for accessing pure samples of each geometric isomer, which would enable a more detailed investigation of their individual properties and potential applications.

Advanced Synthetic Methodologies for 1,3,5 Heptatriene and Its Derivatives

Catalytic Approaches to 1,3,5-Heptatriene Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound. These approaches primarily involve the partial hydrogenation of polyynes and palladium-catalyzed cross-coupling reactions, which allow for the modular and stereocontrolled assembly of the triene core.

Partial Hydrogenation of Polyynes

The selective reduction of a polyyne precursor is a direct and effective strategy for accessing this compound. The success of this method hinges on the use of catalysts that can selectively hydrogenate triple bonds to double bonds without over-reduction to the fully saturated alkane.

The Lindlar catalyst, a palladium-based catalyst poisoned with lead acetate (B1210297) and quinoline, is renowned for its ability to selectively catalyze the syn-addition of hydrogen to alkynes, yielding cis-(Z)-alkenes. pearson.com In the context of 1,3,5-heptatriyne (C7H4) hydrogenation, this method is instrumental in producing specific stereoisomers of this compound. nist.gov For instance, the semi-hydrogenation of (E)-1-phenyl-1,3,5-heptatriyne over a Lindlar catalyst can yield (E,Z,Z)-1-phenyl-1,3,5-heptatriene. acs.org The poisoned nature of the Lindlar catalyst is crucial as it deactivates the catalyst's ability to reduce alkenes, thus preventing over-reduction to heptane (B126788). pearson.com

A typical procedure involves dissolving 1,3,5-heptatriyne in a suitable solvent, such as ethyl ether or cyclohexane, under an inert atmosphere. acs.org The Lindlar catalyst is then added, and the mixture is stirred under a hydrogen atmosphere. The progress of the reaction is carefully monitored to prevent over-hydrogenation.

Table 1: Lindlar Catalyst-Mediated Hydrogenation of 1,3,5-Heptatriyne Derivative

| Substrate | Product | Catalyst | Solvent | Key Outcome |

| (E)-1-Phenyl-1,3,5-heptatriyne | (E,Z,Z)-1-Phenyl-1,3,5-heptatriene | Lindlar Catalyst | Cyclohexane | Selective formation of the cis,cis-dienes from the internal alkynes. acs.org |

| 1,3,5-Heptatriyne | cis,cis,trans-1,3,5-Heptatriene | Lindlar's catalyst | Dry ethyl ether | Selective reduction of alkynes to cis-alkenes. |

While the Lindlar catalyst is highly effective, other selective reduction strategies for conjugated systems are also employed. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation. For example, the reduction of polyunsaturated compounds can also be achieved using other poisoned palladium catalysts or alternative reducing agents, allowing for access to different stereoisomers of this compound and its derivatives. ontosight.ai The reactivity of the conjugated system means that careful control of the reduction is necessary to avoid unwanted side reactions or over-reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. These reactions are particularly valuable for the modular synthesis of substituted 1,3,5-heptatrienes, allowing for the introduction of a wide range of functional groups with high chemo- and stereoselectivity. researchgate.netorganic-chemistry.org

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with a vinyl or aryl halide, is a key step in the synthesis of enyne intermediates that can be subsequently converted to 1,3,5-heptatrienes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For instance, the coupling of a vinyl halide, such as cis-α-bromostyrene, with a terminal alkyne like 1-pentyne, using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) iodide co-catalyst, can produce a dienyne intermediate. oregonstate.edu This intermediate can then be selectively hydrogenated, often using a Lindlar catalyst, to yield the desired this compound derivative. This two-step approach allows for the controlled construction of the triene system with defined stereochemistry. The Sonogashira reaction has been widely applied in the synthesis of natural products containing enyne or enediyne moieties. rsc.org

Table 2: Synthesis of a this compound Derivative via Sonogashira Coupling

| Step | Reactants | Catalyst/Reagents | Product | Purpose |

| 1 | cis-α-Bromostyrene, 1-Pentyne | Pd(PPh₃)₂Cl₂, CuI, Et₂NH | Dienyne Intermediate | Formation of the carbon skeleton via C-C bond formation. oregonstate.edu |

| 2 | Dienyne Intermediate | H₂, Lindlar's Catalyst | cis,cis,trans-1-Phenyl-1,3,5-heptatriene | Selective reduction of the alkyne to a cis-alkene. |

The Hiyama cross-coupling reaction offers another powerful method for the stereodefined synthesis of triene derivatives. wikidoc.org This reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide. organic-chemistry.org A key advantage of the Hiyama coupling is the low toxicity and high stability of the organosilicon reagents. mdpi.com The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base. organic-chemistry.orgwikidoc.org

In the context of triene synthesis, a 1-(triethoxysilyl)-substituted buta-1,3-diene can be coupled with a vinyl iodide, such as (E)-4-chlorostyryl iodide, in the presence of a palladium catalyst to produce a stereodefined (E,E,E)-1,3,5-heptatriene derivative. nih.gov This methodology has been shown to proceed with high stereoselectivity, yielding predominantly the (E,E,E)-triene isomer. nih.govresearchgate.net Recent advancements have led to the development of the Hiyama-Denmark coupling, which can proceed without a fluoride activator, making it compatible with silyl-protected substrates. organic-chemistry.org The use of bench-stable and easily prepared dimethyl(5-methylfuryl)vinylsilanes has further expanded the scope and utility of this reaction for creating tetrasubstituted alkenes with high stereospecificity. nih.gov

Table 3: Hiyama Cross-Coupling for a Stereodefined Triene Derivative

| Reactant 1 | Reactant 2 | Catalyst/Activator | Product | Key Feature |

| 1-(Triethoxysilyl)penta-1,3-diene | (E)-4-Chlorostyryl iodide | Pd₂(dba)₃ / TBAF | (E,E,E)-1-(4-Chlorophenyl)hepta-1,3,5-triene | High stereoselectivity for the (E,E,E)-isomer. nih.govresearchgate.net |

| Dimethyl(5-methylfuryl)vinyl silanes | Aryl halides | Palladium catalyst / KOSiMe₃ | Tetrasubstituted alkenes | Use of bench-stable silanes, high stereospecificity. nih.gov |

Dehydrohalogenation Routes from Dihalide Precursors

The synthesis of alkynes and conjugated dienes through the double dehydrohalogenation of dihaloalkanes is a classical yet effective method in organic synthesis. libretexts.orgpearson.com This approach involves the elimination of two equivalents of a hydrogen halide (HX) from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide using a strong base. libretexts.org

While less commonly documented specifically for this compound compared to other methods, the base-induced elimination from a suitable dihaloheptane precursor represents a viable synthetic route. For instance, the treatment of a precursor like 1,5-dibromo-3-heptene with a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) can induce a double elimination to form the conjugated triene system. The reaction proceeds through two successive E2 elimination steps, where the base abstracts a proton and a halide ion is expelled, leading to the formation of two new π-bonds. libretexts.org The general mechanism for a double E2 elimination from a vicinal dihalide is illustrated below.

General Reaction Scheme for Double Dehydrohalogenation:

The choice of base and reaction conditions, such as temperature and solvent, is critical to favor the E2 mechanism and minimize competing substitution reactions. libretexts.orgsciencemadness.org High temperatures and strong alkoxide bases are typically employed to facilitate the elimination process. libretexts.org This method can also be adapted from the synthesis of alkynes, where dihalides are converted to triple bonds; in this case, the elimination is controlled to produce the conjugated triene. askfilo.com

Stereoselective Synthesis of Substituted this compound Analogues

Controlling the geometry of the double bonds (stereoselectivity) is paramount in polyene synthesis, as the stereochemistry profoundly influences the molecule's properties.

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene, using a low-valent titanium species. wikipedia.org This reaction is particularly effective for synthesizing sterically hindered and symmetrical alkenes. wikipedia.orgslideshare.net A significant application of this methodology is the stereoselective synthesis of 1,6-dichloro-1,3,5-hexatriene derivatives from β-chloroacrylaldehydes, which are close structural analogues of substituted heptatrienes. presiuniv.ac.inresearchgate.net

The reaction is typically carried out by first reducing a titanium halide, such as TiCl₃ or TiCl₄, with a reducing agent like a zinc-copper couple or LiAlH₄ to generate the active low-valent titanium species in situ. wikipedia.orgyoutube.com This species then coordinates to the carbonyl oxygens, promoting a reductive dimerization to a pinacolate intermediate, which is subsequently deoxygenated to yield the alkene. nih.gov

Research by Ray and colleagues demonstrated a highly stereoselective formation of 1,6-dichloro-1,3,5-hexatrienes through the McMurry coupling of various β-chloroacrylaldehydes. presiuniv.ac.in The reaction conditions and resulting yields for different substrates highlight the utility of this method.

Table 1: McMurry Coupling of β-Chloroacrylaldehydes for the Synthesis of 1,6-Dichloro-1,3,5-hexatriene Derivatives

| Entry | Aldehyde Precursor | R | n | Reflux Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3a | H | 1 | 12 | 4a | 92 |

| 2 | 3b | H | 2 | 12 | 4b | 90 |

| 3 | 3c | Br | 2 | 12 | 4c | 85 |

| 4 | 3d | H | 3 | 14 | 4d | 80 |

| 5 | 3e | H | 4 | 14 | 4e | 75 |

Data sourced from Gupta, S., Kar, G. K., & Ray, J. K. (2000). Synthetic Communications. presiuniv.ac.in

This strategy showcases the effectiveness of McMurry coupling in creating conjugated triene systems with defined stereochemistry, often favoring the formation of the more stable E-isomers. slideshare.net

To achieve high levels of stereocontrol in asymmetric synthesis, chemists often employ either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. sigmaaldrich.comwikipedia.org For example, Evans oxazolidinone auxiliaries can be used in asymmetric aldol (B89426) reactions to create specific stereocenters, which can then be elaborated into a chiral polyene chain. wikipedia.orgdu.ac.in

Catalyst-controlled synthesis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. du.ac.in This strategy has been successfully applied to the synthesis of complex polyenes. For instance, catalyst-controlled ring-closing metathesis (RCM) using specific tungsten or ruthenium catalysts can produce macrocyclic alkenes with high Z-selectivity. scispace.com These principles are also applicable to acyclic systems. An efficient method for the highly stereoselective synthesis of trisubstituted 1,3,5-trienes has been developed utilizing a 1,4-palladium migration/Heck sequence, demonstrating excellent control over product stereochemistry. rsc.org

Emerging Synthetic Approaches to Polyenic Structures

The demand for more efficient, modular, and sustainable methods has driven the development of novel strategies for synthesizing polyenes.

Palladium-Catalyzed Dienylation with Sulfolenes : A modern approach involves the palladium-catalyzed cross-coupling of aryl or vinyl halides with sulfolenes. nih.govacs.orgthieme-connect.com Sulfolenes act as stable precursors to dienyl sulfinates, which are generated in situ through a base-induced ring-opening. nih.gov These intermediates then undergo a stereoselective desulfitative coupling to afford conjugated dienes and polyenes. rsc.org This method is notable for its high regio- and stereoselectivity and its tolerance of a wide range of functional groups. nih.govthieme-connect.com

Iterative Cross-Coupling (ICC) with Boronate Building Blocks : The Burke group has pioneered a powerful strategy for the modular synthesis of polyenes using an iterative cross-coupling of bifunctional building blocks. nih.govnih.govfrontiersin.org This method utilizes N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, crystalline solids that are robust enough for chromatography but can be readily deprotected to reveal a reactive boronic acid for the next coupling step. nih.govnih.gov This "Lego-like" approach allows for the programmed assembly of complex polyenes, including trienes, from a small collection of universal building blocks, offering remarkable efficiency and flexibility. nih.govnih.gov

Transition-Metal-Free C–C Bond Cleavage : An innovative, atom-economical protocol has been developed for the stereoselective synthesis of 1,3,5-trienes that avoids the use of transition metals. rsc.orgrsc.org This method relies on a base-promoted reaction between alkynones and allyl carbonyl compounds. The reaction proceeds via the cleavage of a C-C sigma bond in the allyl carbonyl compound, followed by a cascade of reactions that efficiently constructs the conjugated triene skeleton. rsc.org The advantages of this approach include mild reaction conditions, low cost, and operational simplicity. rsc.orgrsc.org

Mechanistic Investigations of 1,3,5 Heptatriene Reaction Dynamics

Pericyclic Reaction Pathways of 1,3,5-Heptatriene

Pericyclic reactions are a class of concerted chemical reactions wherein the transition state involves a cyclic array of atoms and an associated cyclic array of interacting orbitals. These reactions proceed without ionic or free-radical intermediates and are characterized by their high stereospecificity, which can be rationalized by the principle of the conservation of orbital symmetry. chemeurope.com For this compound, a conjugated system with a 6π-electron framework, two major types of pericyclic reactions are of significant mechanistic interest: electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the creation of a cyclic compound with one fewer π-bond. slideshare.net Conversely, the reverse ring-opening reaction is also an electrocyclic process. The stereochemical course of these reactions—whether the terminal groups rotate in the same direction (conrotatory) or in opposite directions (disrotatory)—is dictated by the symmetry of the molecular orbitals involved, a concept explained by the Woodward-Hoffmann rules. chemeurope.comresearchgate.net

The thermal electrocyclization of this compound is analogous to the well-studied conversion of 1,3,5-hexatriene (B1211904) to 1,3-cyclohexadiene (B119728). chemeurope.com Both are 6π-electron systems. According to the Woodward-Hoffmann rules for thermal reactions, a system with 4n+2 π-electrons (where n=1 for a hexatriene system) undergoes a disrotatory ring closure. numberanalytics.com

This outcome is governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) in the ground electronic state. For a 1,3,5-triene system, the HOMO is ψ3. libretexts.orgmasterorganicchemistry.com In this molecular orbital, the p-orbital lobes at the terminal carbons (C1 and C6) are in phase (symmetric) on the same side of the molecular plane. masterorganicchemistry.com To achieve constructive overlap and form the new σ-bond, the termini must rotate in opposite directions—one clockwise and the other counter-clockwise. masterorganicchemistry.com This disrotatory motion allows the in-phase lobes to overlap and form the bonding interaction required for cyclization. libretexts.orgmasterorganicchemistry.com The thermal ring-opening of the corresponding substituted cyclohexa-1,3-diene is also a disrotatory process, following the principle of microscopic reversibility. masterorganicchemistry.com

When a 1,3,5-triene system absorbs light of a suitable wavelength, an electron is promoted from the HOMO (ψ3) to the Lowest Unoccupied Molecular Orbital (LUMO), which is ψ4. chemeurope.commasterorganicchemistry.com This ψ4 orbital then becomes the HOMO of the photochemically excited state. masterorganicchemistry.com

The key difference lies in the symmetry of this new HOMO (ψ4). The p-orbital lobes at the terminal carbons in the ψ4 molecular orbital are out of phase (antisymmetric). masterorganicchemistry.com For bonding to occur between the termini, the lobes of opposite phase must be brought together. This is achieved through a conrotatory motion, where both terminal groups rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com Therefore, the photochemically induced electrocyclization of this compound is predicted to be a conrotatory process, leading to a different stereoisomer than the thermal reaction. masterorganicchemistry.comboku.ac.at This reversal of stereospecificity between thermal and photochemical conditions is a hallmark of pericyclic reactions. chemeurope.com

The Woodward-Hoffmann rules provide a framework for predicting the stereochemical outcomes of pericyclic reactions based on the conservation of orbital symmetry. libretexts.org Frontier Molecular Orbital (FMO) theory offers a practical approach to applying these rules by focusing on the interaction between the HOMO and LUMO. numberanalytics.com

For the electrocyclization of this compound, FMO theory rationalizes the observed stereospecificity as follows:

Thermal Reaction (Ground State): The reaction is controlled by the symmetry of the ground-state HOMO, which is ψ3. As the terminal lobes of ψ3 are symmetric, a disrotatory closure is required for bond formation. This is a symmetry-allowed process. libretexts.orgmasterorganicchemistry.com

Photochemical Reaction (Excited State): The reaction is controlled by the symmetry of the excited-state HOMO, which is ψ4 (the LUMO of the ground state). masterorganicchemistry.com Since the terminal lobes of ψ4 are antisymmetric, a conrotatory closure is necessary to achieve bonding overlap. This is also a symmetry-allowed process. masterorganicchemistry.com

These predictions are summarized in the table below, illustrating the direct application of these theories to the 6π-electron system of this compound.

Table 1: Woodward-Hoffmann Rules for Electrocyclization of this compound (6π System)

| Condition | Number of π Electrons | Relevant Frontier Orbital (HOMO) | Symmetry of Terminal Lobes | Predicted Stereochemical Pathway |

| Thermal | 6 (4n+2, n=1) | ψ₃ | Symmetric | Disrotatory |

| Photochemical | 6 (4n+2, n=1) | ψ₄ | Antisymmetric | Conrotatory |

Sigmatropic rearrangements are uncatalyzed intramolecular reactions in which a σ-bond migrates across a conjugated π-system. boku.ac.at These rearrangements are classified by an order [i,j], which denotes the migration of a σ-bond from atom i to atom j. In the context of this compound, the fiveable.meku.ac.ke-hydrogen shift is a prominent example. fiveable.me

Computational chemistry has been instrumental in elucidating the mechanism of fiveable.meku.ac.ke-sigmatropic hydrogen shifts in this compound. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d), have been employed to study these transformations. roaldhoffmann.comjhia.ac.ke

Research has shown that for a thermal fiveable.meku.ac.ke-hydrogen shift to be symmetry-allowed according to the Woodward-Hoffmann rules, the hydrogen atom must transfer from one face of the π-system to the opposite face. This is known as an antarafacial migration. roaldhoffmann.comchegg.com Computational studies on (3Z,5Z)-1,3,5-heptatriene confirm this prediction. roaldhoffmann.com The geometric constraints of an antarafacial transition state force the polyene backbone to adopt a coiled, helical conformation to facilitate the hydrogen transfer between C1 and C7. roaldhoffmann.com The main energetic barrier to this reaction is often the difficulty in achieving this strained, helical reactant conformation from the more stable, extended conformer. roaldhoffmann.com Analysis of the transition state geometries provides insights into the electronic and steric factors governing the reaction's feasibility and activation energy. jhia.ac.ke

Table 2: Computational Findings for the fiveable.meku.ac.ke-Hydrogen Shift Transition State in (3Z,5Z)-1,3,5-Heptatriene

| Computational Method | Predicted Geometry | Key Feature | Implication |

| B3LYP/6-31G(d) roaldhoffmann.com | Helical Polyene Backbone | Antarafacial H-transfer | The geometric requirement for an allowed thermal reaction forces a specific, coiled conformation. |

| B3LYP/6-31+G(d) jhia.ac.ke | Constrained Geometry | Substituent Effects | The activation energy is influenced by the electronic and steric properties of substituents on the heptatriene system. |

Sigmatropic Rearrangements in this compound Systems

Substituent Effects on Activation Energies and Stereoselectivity

The reactivity of this compound in pericyclic reactions, particularly electrocyclization, is significantly influenced by the nature and position of substituents on the triene backbone. These substituents can alter the activation energy of the reaction and direct its stereochemical outcome. The effects are generally understood through their electronic influence—whether they are electron-donating or electron-withdrawing—and their steric demands.

Computational and experimental studies on related 1,3,5-hexatriene systems provide insight into these effects. As a general trend, electron-donating groups tend to increase the π-electron density of the transition state, stabilizing it and thereby decreasing the activation energy. ku.ac.ke Conversely, electron-withdrawing substituents typically have the opposite effect, increasing the activation barrier. ku.ac.ke These influences are a balance between inductive and mesomeric (resonance) effects. ku.ac.ke For instance, in the thermal electrocyclization of (Z)-1,3,5-hexatriene, replacement of a terminal methylene (B1212753) group with a heteroatom like nitrogen or oxygen was found to lower the activation energy, an effect attributed to the involvement of the heteroatom's lone pair in the cyclic transition state. acs.org

A particularly powerful phenomenon is the "captodative effect," where a synergistic interaction between an electron-donating group (D) and an electron-withdrawing group (A) on the polyene chain causes a dramatic reduction in the activation energy for electrocyclization. acs.orgresearchgate.net Theoretical calculations have shown that specific substitution patterns, such as 2-acceptor-3-donor or 2-acceptor-5-donor, can lower the activation free energy by up to 10 kcal/mol compared to the unsubstituted hexatriene. acs.orgnih.gov This acceleration occurs because the affinity between the donor and acceptor groups is stronger in the transition state than in the reactant state. acs.orgresearchgate.net

Steric effects can also play a crucial role, sometimes overriding electronic preferences. ku.ac.ke The stereochemical course of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for a hexatriene system under thermal conditions. fiveable.meamazonaws.com However, bulky substituents may favor one rotational pathway over another, influencing the stereochemistry of the resulting cyclohexadiene ring. amazonaws.com In some cases, steric and electronic effects can compete, potentially making a nominally "forbidden" pathway more accessible than would otherwise be expected. rsc.org

Table 1: Effect of Substituent Type on the Activation Energy of Hexatriene Electrocyclization

| Substituent Type | General Position | Influence on Activation Energy | Rationale | Source(s) |

|---|---|---|---|---|

| Electron-Donating | Various | Decrease | Stabilizes the electron-rich aromatic transition state. | ku.ac.ke |

| Electron-Withdrawing | Various | Increase | Destabilizes the electron-rich aromatic transition state. | ku.ac.ke |

| Captodative (Donor & Acceptor) | e.g., 2-A, 3-D; 2-A, 5-D | Significant Decrease | Enhanced stabilization of the transition state due to strong donor-acceptor interaction. | acs.orgresearchgate.netnih.gov |

| Heteroatom (N, O) | Terminal Position | Decrease | Lone pair electrons participate in and facilitate the cyclic transition state. | acs.org |

Cycloaddition Reactions Involving this compound Scaffolds

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, where it can react as a 4π or a 6π component. These reactions are fundamental for constructing cyclic and bicyclic molecular architectures.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a [4π+2π] cycloaddition in which a conjugated diene reacts with a double or triple bond (the dienophile) to form a six-membered ring. amazonaws.comyale.edu In this compound, any two of the conjugated double bonds can function as the diene component. The reaction is highly stereospecific and its rate is significantly enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. amazonaws.comchadsprep.com

This compound serves as a model compound for investigating the mechanisms of pericyclic reactions like the Diels-Alder reaction. The regioselectivity of the reaction, which determines the orientation of the adduct when both the diene and dienophile are unsymmetrical, can be predicted based on the electronic properties of the substituents. amazonaws.com For instance, in dienes with an electron-releasing group at C-1, the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) is at C-4, which preferentially bonds with the atom of the dienophile that has the largest coefficient in its Lowest Unoccupied Molecular Orbital (LUMO). amazonaws.com

Homo-Diels-Alder Reactivity of Related Systems

While a standard Diels-Alder reaction involves a conjugated diene, related systems can undergo a homo-Diels-Alder reaction, which is formally a [2π+2π+2π] cycloaddition. This type of reaction is observed in cyclic trienes, such as 1,3,5-cycloheptatriene, and in non-conjugated bicyclic dienes. researchgate.net In these reactions, a dienophile adds across the 1,4-positions of a diene system that is not conjugated but is held in close spatial proximity, often leading to the formation of bridged or strained heterocyclic compounds. researchgate.netresearchgate.net

Studies on bicycloalkadienes reacting with potent dienophiles like N-substituted 1,2,4-triazoline-3,5-diones (TADs) show that unsubstituted dienes readily form the expected homo-Diels-Alder adducts. researchgate.netresearchgate.net The reaction of 1,3,5-cycloheptatriene with certain dienophiles can also proceed via this pathway, competing with the standard [4π+2π] Diels-Alder reaction. researchgate.net The presence of electron-withdrawing groups on the diene system can sometimes lead to rearranged products instead of the direct homo-Diels-Alder adduct. researchgate.net

Electron Delocalization and Molecular Orbital Interactions in this compound Reactivity

The chemical behavior of this compound is fundamentally governed by the delocalization of its π-electrons across the conjugated system. fiveable.mepearson.com The core of this system is identical to that of 1,3,5-hexatriene, which involves six adjacent p-orbitals. According to molecular orbital (MO) theory, the combination of these six atomic p-orbitals generates six π molecular orbitals: three lower-energy bonding orbitals (ψ₁, ψ₂, ψ₃) and three higher-energy antibonding orbitals (ψ₄, ψ₅, ψ₆*). chadsprep.com

The reactivity of this compound in pericyclic reactions is explained by Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the HOMO of one reactant and the LUMO of the other. msu.edu

Electrocyclic Reactions: The stereochemistry of the ring-closure of this compound is determined by the symmetry of its HOMO (ψ₃). For a thermal reaction, the terminal lobes of the HOMO must rotate in a disrotatory fashion to allow for constructive overlap to form the new sigma bond. amazonaws.commsu.edu

Cycloaddition Reactions (Diels-Alder): In a typical Diels-Alder reaction, the interaction between the HOMO of the diene (this compound) and the LUMO of the dienophile is considered. msu.edu The energy gap between these frontier orbitals influences the reaction rate; a smaller gap leads to a faster reaction. Electron-donating groups on the diene raise the energy of its HOMO, while electron-withdrawing groups on the dienophile lower the energy of its LUMO, both of which accelerate the reaction. amazonaws.com

The cyclic delocalization of p-orbitals in benzene (B151609) results in a significant stability enhancement known as aromaticity, which is greater than the stabilization from linear conjugation in 1,3,5-hexatriene. libretexts.org This difference arises because the cyclic arrangement in benzene allows for an additional stabilizing bonding interaction in its lowest energy molecular orbital (π₁) compared to the corresponding orbital (ψ₁) in the linear triene. libretexts.org

Table 2: Ground State Molecular Orbitals of the 1,3,5-Hexatriene π-System

| Molecular Orbital | Type | Occupancy (Ground State) | Number of Vertical Nodes | Designation |

|---|---|---|---|---|

| ψ₁ | Bonding | 2 electrons | 0 | - |

| ψ₂ | Bonding | 2 electrons | 1 | - |

| ψ₃ | Bonding | 2 electrons | 2 | HOMO |

| ψ₄* | Antibonding | 0 electrons | 3 | LUMO |

| ψ₅* | Antibonding | 0 electrons | 4 | - |

| ψ₆* | Antibonding | 0 electrons | 5 | - |

Data based on the 1,3,5-hexatriene model system. chadsprep.com

Mechanistic Insights into General Transformations

Beyond pericyclic reactions, the conjugated system of this compound enables other chemical transformations, such as oxidation.

Oxidation Pathways (e.g., to Heptatrienone)

This compound can undergo oxidation reactions to introduce oxygen-containing functional groups. A notable transformation is its oxidation to heptatrienone. This reaction typically involves the use of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous medium. The mechanism involves the attack of the oxidizing agent on one of the π-bonds of the heptatriene system, leading to the formation of an oxygenated derivative while preserving the conjugated core.

Table 3: General Reactivity of this compound

| Reaction Type | Product | Conditions | Source(s) |

|---|---|---|---|

| Oxidation | Heptatrienone | Potassium permanganate | |

| Reduction | Heptane (B126788) | Hydrogen gas + Palladium catalyst | |

| Substitution | Halogenated heptatrienes | Halogens (Cl₂, Br₂) + Catalyst |

Reduction Mechanisms (e.g., to Heptane)

The reduction of this compound to its fully saturated alkane counterpart, heptane, is a significant reaction that proceeds primarily through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the three double bonds of the conjugated triene system in the presence of a metal catalyst.

The most common mechanism is heterogeneous catalysis, where the reaction occurs on the surface of a solid metal catalyst. The generally accepted steps for this process are:

Adsorption: Both this compound and hydrogen gas molecules are adsorbed onto the active sites of the catalyst surface. This interaction weakens the π-bonds of the alkene and the H-H bond.

Hydrogen Addition: Hydrogen atoms are added sequentially to the carbon atoms of the double bonds. The reaction typically proceeds in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

Intermediate Formation: The hydrogenation occurs stepwise, leading to the formation of heptadienes and heptenes as intermediates before the final product, heptane, is formed. The specific intermediates can vary depending on the catalyst and reaction conditions.

Desorption: Once fully saturated, the resulting heptane molecule has a weaker affinity for the catalyst surface and is desorbed, freeing up the active site for another reaction cycle.

The choice of catalyst is crucial for the efficiency and selectivity of the reduction. Noble metal catalysts are highly effective for the complete hydrogenation of polyenes to alkanes.

Table 1: Catalytic Systems for the Hydrogenation of Conjugated Trienes

| Catalyst | Substrate System | Product | Conditions | Research Findings |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | This compound | Heptane | H₂ gas, ambient temperature and pressure | Effective for complete saturation of the conjugated system to the corresponding alkane. |

| Lindlar's Catalyst (Pd/CaCO₃, poisoned) | 1,3,5-Heptatriyne | cis,cis,trans-1,3,5-Heptatriene | H₂ (1 atm), 25°C | While used for alkyne to cis-alkene reduction, its poisoned nature prevents over-reduction to the alkane, highlighting the need for unpoisoned catalysts for full saturation. |

This table is generated based on analogous reactions and general principles of catalytic hydrogenation. Specific yield data for the complete reduction of this compound to heptane is not extensively detailed in the provided context.

Substitution Reactions with Halogens

The reaction of this compound with halogens such as bromine (Br₂) and chlorine (Cl₂) is characterized by electrophilic addition, where the halogen molecule adds across the double bonds. pearson.com Due to the conjugated nature of the triene, the reaction can yield a mixture of products through 1,2-, 1,4-, and 1,6-addition mechanisms. nobelprize.org

The mechanism is initiated by the electrophilic attack of the halogen on one of the π-bonds, forming a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion (X⁻) can occur at different positions, leading to various isomeric products. The distribution of these products is influenced by both kinetic and thermodynamic factors.

1,2-Addition (Direct Addition): The halide ion attacks one of the carbon atoms of the original double bond. This is often the kinetically favored product, formed faster at lower temperatures.

1,4- and 1,6-Addition (Conjugate Addition): The halide ion attacks at the end of the conjugated system (C4 or C6), which involves a resonance-stabilized allylic or pentadienylic carbocation intermediate. These products are often more thermodynamically stable and are favored at higher temperatures or under conditions that allow for equilibrium.

For this compound reacting with one equivalent of a halogen (X₂), the following addition patterns are possible:

1,2-addition: leading to 1,2-dihalo-3,5-heptadiene.

1,4-addition: leading to 1,4-dihalo-2,5-heptadiene.

1,6-addition: leading to 1,6-dihalo-2,4-heptadiene.

The presence of the methyl group in this compound compared to 1,3,5-hexatriene can influence the regioselectivity of the initial electrophilic attack due to electronic and steric effects.

Table 2: Products of Electrophilic Addition of Halogens to Conjugated Trienes

| Reactant | Reagent/Solvent | Potential Products | Mechanism Details |

|---|---|---|---|

| This compound | Br₂ in CCl₄ | Mixture of dibromoheptadienes (e.g., 1,2-, 1,4-, and 1,6-adducts) | Electrophilic addition. The non-polar solvent favors the formation of a bromonium ion intermediate. Product distribution depends on reaction conditions. pearson.com |

| This compound | Cl₂ | Mixture of dichloroheptadienes (e.g., 1,2-, 1,4-, and 1,6-adducts) | Electrophilic addition. Similar to bromination, a mixture of addition products is expected due to the conjugated system. nobelprize.org |

This table outlines the expected products based on established mechanisms for conjugated systems. The exact ratios of the isomeric products for this compound would require specific experimental data.

Computational Chemistry and Theoretical Studies of 1,3,5 Heptatriene Systems

Quantum Chemical Methodologies Applied to 1,3,5-Heptatriene

The study of this compound and related polyenes heavily relies on a variety of computational techniques to elucidate their electronic states, structures, and reaction pathways. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Ab Initio Calculations for Electronic States and Structures

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have been instrumental in understanding the electronic landscape of polyenes. Techniques such as Møller-Plesset perturbation theory (MP2) and configuration interaction (CI) have been employed to investigate the electronic states of molecules like 1,3,5-hexatriene (B1211904), a close structural relative of this compound. aip.orgacs.org For instance, second-order Møller-Plesset perturbation (MP2) and configuration interaction singles (CIS) methods have been used to describe the ground (1 ¹Ag) and first excited (1 ¹Bu) states, respectively, of trans-1,3,5-hexatriene. aip.org

Extensive configuration interaction calculations have been performed on all-trans-1,3,5-hexatriene, leading to the assignment of its one-photon and electron-impact spectra. capes.gov.br These high-level calculations have also been crucial in assessing the reliability of other, less computationally expensive methods. jefferson.edu Furthermore, ab initio molecular orbital theory has been used to study the electrocyclic reactions of related triene systems, providing valuable information on transition structures and reaction energetics. acs.orgresearchgate.net For example, studies on (Z)-hexa-1,3,5-triene have utilized MP2 and other methods to calculate the energy, geometry, and vibrational frequencies of reactants, transition states, and products. acs.org

Density Functional Theory (DFT) for Ground and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the ground and transition states of medium to large molecular systems, including this compound and its derivatives. afribary.comjhia.ac.keku.ac.ke DFT methods, such as the popular B3LYP functional, have been successfully used to investigate reaction mechanisms, including the chadsprep.com-sigmatropic hydrogen shift in Z,Z-1,3,5-heptatriene systems. afribary.comjhia.ac.keku.ac.ke These studies involve the complete optimization of all intermediates and transition states, providing detailed insights into the reaction pathways. afribary.comjhia.ac.ke

The application of DFT extends to understanding the influence of substituents on the reaction energetics. By analyzing the geometries, energies, and electronic characteristics of substituted heptatriene systems, researchers have found that the inductive and mesomeric effects of heteroatoms or substituents play a significant role in the energetics of transformations. afribary.comjhia.ac.ke Time-dependent DFT (TD-DFT) is another crucial extension of DFT that has become a powerful tool for investigating molecular excited states. hmc.edu For instance, spin-flip TD-DFT has been used to successfully describe the critical geometries of the ground and excited state potential energy surfaces in the photochemical interconversion of 1,3-cyclohexadiene (B119728) and all-cis-hexatriene, a process closely related to the behavior of open-chain trienes. tandfonline.com

Basis Set Selection and Functional Evaluation for Polyene Systems

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build molecular orbitals. For polyene systems, it is crucial to select a basis set that can adequately describe the diffuse nature of the π-electrons. Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are commonly used for organic molecules. jefferson.edureddit.com The addition of polarization (e.g., d,p) and diffuse functions (+) is often necessary for accurate descriptions of electronic properties. jefferson.edu

The performance of various density functionals has been assessed for π-conjugated systems. ccu.edu.twcapes.gov.br Studies have shown that some functionals tend to over-polarize conjugated π systems. ccu.edu.twcapes.gov.br For example, the M05-2X functional has been shown to perform well in predicting properties like proton affinities of conjugated polyenes, with lower mean unsigned errors compared to the widely used B3LYP functional. ccu.edu.twcapes.gov.br The selection of the functional is critical, as different functionals can yield significantly different results for properties like bond length alternation and reaction barriers. ccu.edu.tw For instance, hybrid functionals like CAM-B3LYP, in conjunction with extended basis sets such as cc-pVTZ, have been shown to improve the accuracy of modeling conjugated systems.

Electronic Structure Analysis and Molecular Orbitals

The electronic behavior of this compound is governed by its conjugated π-electron system. The analysis of its molecular orbitals, particularly the frontier orbitals, provides a framework for understanding its reactivity and spectroscopic properties.

Characterization of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. libretexts.org Their energy difference, the HOMO-LUMO gap, is a key parameter that influences the electronic transitions and reactivity of a molecule. libretexts.org For conjugated polyenes like this compound, the HOMO and LUMO are π-type orbitals. In the ground state of 1,3,5-hexatriene, the analogous six-carbon system, the HOMO is the third π molecular orbital (ψ₃) and the LUMO is the fourth (ψ₄*). chadsprep.comlibretexts.org

As the length of the conjugated system increases, the HOMO-LUMO gap decreases. libretexts.org This trend is observed in the UV-Vis absorption spectra, where longer polyenes absorb light at longer wavelengths. libretexts.org For example, the π to π* transition in 1,3,5-hexatriene occurs at a longer wavelength (258 nm) than in 1,3-butadiene (B125203) (217 nm). libretexts.org Computational methods can be used to calculate the HOMO-LUMO gap, with computed values for this compound being in the range of 4.1–4.3 eV.

Electron Correlation Effects on Bond-Length Alternation

In conjugated polyenes, the carbon-carbon bond lengths are not uniform; they alternate between shorter double-bond character and longer single-bond character. This phenomenon is known as bond-length alternation (BLA). researchgate.net The degree of BLA is influenced by electron correlation, which is the interaction between electrons.

Self-consistent field (SCF) single-determinant treatments, such as the Hartree-Fock method, are known to overestimate BLA. researchgate.net More advanced computational methods that explicitly include electron correlation are necessary to accurately predict the BLA. researchgate.netaip.org The inclusion of electron correlation effects, for example through methods like Møller-Plesset perturbation theory or multi-configurational approaches, leads to a reduction in the predicted BLA, bringing the calculated values closer to experimental observations. researchgate.net This correction arises from the dynamic polarization of both the π and σ orbitals, which is better accounted for in correlated wave function methods. researchgate.net Discrepancies between experimental measurements and computational predictions of BLA can often be attributed to the level of theory used to account for electron correlation.

Vibronic Coupling in Excited States

The photophysical behavior of conjugated polyenes like this compound is profoundly influenced by vibronic coupling, a phenomenon describing the interaction between electronic and vibrational states. While direct computational studies on this compound are limited, extensive research on the closely related 1,3,5-hexatriene provides a robust framework for understanding these effects.

For polyenes, the electronic ground state (S0) typically has Ag symmetry. The first two excited singlet states are the 21Ag (S1) and the 11Bu (S2) states. nih.govaip.org The transition from the ground state to the 11Bu state is optically allowed and gives rise to a strong absorption band, whereas the transition to the 21Ag state is symmetry-forbidden. aip.org However, the small energy gap between the S1 and S2 states allows for significant interaction, a process known as Herzberg-Teller vibronic coupling. aip.orgscience.gov

This coupling mechanism allows the "dark" 21Ag state to "borrow" intensity from the "bright" 11Bu state through the involvement of non-totally symmetric vibrations. aip.orgaip.org Computational studies on trans-1,3,5-hexatriene using methods like Complete Active Space Self-Consistent Field (CASSCF) and multireference second-order perturbation theory (CASPT2) have explored the potential energy surfaces of these excited states. aip.org These calculations identify the specific vibrational modes that are most active in promoting the S1-S2 interaction. aip.org This vibronic mixing provides a conclusive explanation for phenomena such as delayed fluorescence and the ultrafast internal conversion from the 11Bu state to the 21Ag state, which occurs on a femtosecond timescale. nih.govaip.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for mapping the detailed pathways of chemical reactions involving this compound and its analogues. By modeling the potential energy surface, theoretical studies can elucidate complex pericyclic reactions, such as sigmatropic rearrangements and electrocyclizations, which are characteristic of conjugated triene systems.

Prediction and Optimization of Intermediates and Transition States

A cornerstone of mechanistic studies is the identification and characterization of stationary points on the potential energy surface, namely intermediates and transition states. For reactions involving this compound systems, Density Functional Theory (DFT) is a commonly employed method. ku.ac.keku.ac.ke Specifically, the B3LYP functional combined with basis sets like 6-31+G(d) has been successfully used to compute and optimize the geometries of all intermediates and transition states in the ku.ac.kenih.gov-sigmatropic hydrogen shift of (Z,Z)-1,3,5-heptatriene. ku.ac.kejhia.ac.ke

Similarly, for the 6π-electrocyclization of (Z)-1,3,5-hexatriene to 1,3-cyclohexadiene, computational methods have been used to locate the transition structures. acs.org More advanced, multi-layer methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach have been developed to predict the structures of transition states in substituted hexatriene electrocyclizations with high accuracy. researchgate.netacs.orgacs.org These computational models provide detailed three-dimensional structures that are often inaccessible through experimental means alone. ku.ac.ke

Analysis of Energy Profiles and Activation Parameters

Once the structures of reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated to construct a complete reaction energy profile. This profile visually represents the energy changes along the reaction coordinate and is crucial for understanding reaction kinetics. mckendree.edu The highest point on this profile corresponds to the transition state, and its energy difference relative to the reactants defines the activation energy (Ea), a key parameter governing the reaction rate. mckendree.edu

Theoretical studies on the ku.ac.kenih.gov-sigmatropic hydrogen shift in substituted (Z,Z)-1,3,5-heptatriene systems have analyzed these energy profiles in detail. ku.ac.kejhia.ac.ke For the electrocyclization of substituted hexatrienes, computational methods like ONIOM have predicted activation free energies with an accuracy of about 1.0 kcal/mol compared to experimental data. researchgate.netacs.orgacs.org These calculations have shown that specific substitution patterns can lower the activation free energy by up to 10 kcal/mol, enabling reactions to proceed smoothly even at room temperature. researchgate.netacs.orgresearchgate.net The table below summarizes computed activation energies for the electrocyclization of various substituted hexatrienes, demonstrating the predictive power of these theoretical models.

| Substituent Pattern | Example Substituents | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Unsubstituted | - | ~30 | researchgate.net |

| 2-Acceptor-3-Donor | 2-CHO, 3-NH2 | ~20 | researchgate.netacs.org |

| 2-Acceptor-5-Donor | 2-CHO, 5-NH2 | ~22 | researchgate.netacs.org |

| 3-Acceptor-5-Donor | 3-CHO, 5-NH2 | ~21 | researchgate.netacs.org |

| 1-Amino, 4-CO2Me | 1-NH2, 4-CO2Me | ~23 | nih.gov |

Influence of Inductive and Mesomeric Effects of Substituents on Reactivity

The reactivity of the this compound system can be significantly modulated by the electronic effects of substituents. Computational studies have systematically investigated the influence of both inductive (through-sigma bond) and mesomeric (through-pi system) effects on reaction energetics. ku.ac.keku.ac.kejhia.ac.ke

In the context of the ku.ac.kenih.gov-sigmatropic hydrogen shift, the introduction of electron-donating and electron-withdrawing substituents has a profound impact. jhia.ac.ke Analysis revealed that the inductive and mesomeric effects of heteroatoms or substituents are highly important for the transformation's energetics. ku.ac.keku.ac.ke A general principle that emerged from these studies is that increasing the electron density of the π-system leads to a decrease in the activation energy for the hydrogen shift. ku.ac.kejhia.ac.ke

For electrocyclization reactions, the "captodative effect"—the synergistic effect of an electron-donating group (D) and an electron-accepting group (A) attached to the conjugated system—has been shown to dramatically accelerate the reaction. researchgate.netacs.org Theoretical calculations demonstrated that patterns such as 2-acceptor-3-donor or 2-acceptor-5-donor on a hexatriene backbone can significantly lower activation barriers. acs.orgresearchgate.net This acceleration is explained by an increased affinity between the donor and acceptor groups in the transition state compared to the reactant state. researchgate.netacs.org Similarly, the introduction of heteroatoms like nitrogen or oxygen (heterosubstitution) also lowers the activation energy for electrocyclization by facilitating the interaction between the terminal atoms through the involvement of their lone pairs. acs.org

Steric Effects in Mechanistic Transformations

Beyond electronic influences, steric effects play a critical role in the reaction mechanisms of this compound systems, primarily by imposing geometric constraints on the transition state. ku.ac.keku.ac.ke Computational studies on the ku.ac.kenih.gov-sigmatropic hydrogen shift explicitly note the importance of steric factors, which arise from the need for the molecule to adopt a specific, often strained, conformation to allow the hydrogen to migrate between the terminal carbons. ku.ac.keku.ac.ke

In other pericyclic reactions, such as the ku.ac.keresearchgate.net hydrogen shift in phenyl-substituted 1,3-pentadienes, computational analysis has shown that variations in activation enthalpies of over 10 kcal/mol can be attributed largely to steric effects. rsc.org The presence of bulky substituents can destabilize the required planar transition state, thereby increasing the activation energy. researchgate.net For example, DFT calculations on (Z)-1,3,5-hexatriene conformers show that steric interactions between terminal protons can lead to significant out-of-plane deformations and the existence of higher-energy conformers, which can influence reaction pathways. mdpi.com In the biosynthesis of natural products involving 8π-6π electrocyclization cascades, steric clashes in substituted cyclooctatriene intermediates were found to destabilize these intermediates, which in turn facilitates the subsequent 6π ring closure. escholarship.org

Advanced Spectroscopic Characterization Techniques for Elucidating 1,3,5 Heptatriene Structures and Dynamics

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing absorption and emission techniques, provides a window into the electronic transitions within the 1,3,5-heptatriene molecule.

Analysis of π → π Electronic Transitions*

The electronic absorption spectrum of conjugated polyenes like this compound is dominated by intense transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are of π and π* character, respectively. For all-trans-1,3,5-heptatriene, the primary absorption band is assigned to the Ã(π⁻¹) → X̃(π⁻¹) electronic transition. aip.org This corresponds to the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The wavelength of maximum absorption (λmax) for the π → π* transition in conjugated systems is sensitive to the extent of conjugation. As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). For instance, 1,3,5-hexatriene (B1211904) exhibits an absorption maximum at 258 nm. libretexts.orglibretexts.orglumenlearning.com It is expected that this compound, with its extended conjugation, will absorb at a slightly longer wavelength. The absorption maxima for this compound are observed in the range of 245–260 nm.

The analysis of the vibronic (vibrational-electronic) structure of these absorption bands can provide information about the geometry changes that occur upon electronic excitation. The Franck-Condon principle governs the intensities of these vibronic transitions, stating that the most probable transitions are those in which the nuclear coordinates of the molecule have not changed during the electronic transition. dbuniversity.ac.in

Fluorescence Polarization Studies for Molecular Orientation

Fluorescence polarization is a powerful technique used to study the orientation and rotational mobility of fluorescent molecules. While direct fluorescence polarization studies on this compound are not extensively documented in the provided search results, the principles can be understood from studies on similar molecules like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), a widely used fluorescent probe. nih.govcapes.gov.brnih.govpnas.orgsav.sk

In a typical experiment, a sample is excited with polarized light. The emitted fluorescence is then measured through a polarizer oriented either parallel or perpendicular to the plane of the excitation polarizer. The fluorescence polarization (P) or anisotropy (r) is calculated from these measurements. These values are sensitive to the rotational motion of the molecule during the lifetime of the excited state. capes.gov.br If the molecule is rigid or its rotational motion is restricted, the emitted light will remain highly polarized. Conversely, if the molecule rotates significantly before emitting a photon, the polarization of the emitted light will be depolarized.

For a molecule like this compound, fluorescence polarization studies could provide information on its orientation and dynamics in different environments, such as in solution or when incorporated into larger systems like membranes or polymers. The degree of polarization would be influenced by factors such as the viscosity of the solvent and the nature of its interactions with its surroundings.

Time-Dependent Theoretical Analysis of Spectra

Time-dependent theoretical methods are instrumental in simulating and interpreting the electronic spectra of molecules like this compound. These approaches, often based on Heller's time-dependent theory of electronic spectroscopy, can predict absorption and fluorescence band shapes, as well as resonance Raman spectra. dbuniversity.ac.inaip.orgacs.org

These calculations typically involve determining the potential energy surfaces of the ground and excited electronic states. The simulation of the spectrum is then achieved by propagating a wave packet on the excited-state potential energy surface. This approach allows for the inclusion of important effects such as frequency changes and the Duschinsky rotation (mode mixing) between the ground and excited states. aip.org

For instance, in the case of the related molecule trans-1,3,5-hexatriene, time-dependent methods have been successfully used to analyze the 1 ¹Bᵤ ← 1 ¹A₉ transition. aip.orgacs.orgaip.org These calculations can be performed at various levels of theory, from single-reference methods to more sophisticated multi-reference approaches, to achieve good agreement with experimental spectra. aip.org The application of these theoretical tools to this compound allows for a detailed understanding of the factors that shape its electronic absorption and emission profiles.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are essential for determining molecular structure and bonding.

Assignment of Vibrational Modes and Fundamental Frequencies

The vibrational spectrum of this compound is characterized by a series of bands corresponding to its various vibrational modes. The assignment of these bands to specific molecular motions is a key step in the analysis. For polyenes, important vibrational modes include C=C and C-C stretching, C-H in-plane and out-of-plane bending, and skeletal deformations.

Gas-phase emission spectra of the all-trans-1,3,5-heptatriene cation have been analyzed to yield several vibrational frequencies for the totally symmetric fundamentals in its ground state. aip.org These experimental frequencies can be compared with those obtained from other techniques and from theoretical calculations.

The table below presents some of the fundamental vibrational frequencies observed for the all-trans-1,3,5-heptatriene cation.

| Vibrational Mode | Frequency (cm⁻¹) |

| C=C stretch | 1570 |

| C-C stretch | 1235 |

| CH wag | 990 |

| Skeletal bend | 420 |

Data derived from the analysis of the Ã(π⁻¹) → X̃(π⁻¹) emission spectrum of the all-trans-1,3,5-heptatriene cation. aip.org

Normal-Coordinate Analysis Based on Ab Initio Calculations

To aid in the assignment of vibrational spectra, normal-coordinate analysis is often performed. This analysis is increasingly based on force fields derived from ab initio molecular orbital calculations. aip.orgaip.org These calculations can predict the vibrational frequencies and the form of the normal modes.

The process typically involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates to obtain the force constant matrix. The vibrational frequencies are then obtained by solving the secular equation. To improve the accuracy of the calculated frequencies, the force fields are often scaled using a set of scale factors determined by fitting the calculated frequencies of related, well-characterized molecules to their experimental values. aip.org

For example, in studies of oligoenes, force fields calculated at the second-order Møller-Plesset perturbation (MP2) level with a 6-31G* basis set, scaled with factors from trans-1,3,5-hexatriene, have provided satisfactory agreement with observed frequencies. aip.org This approach has been shown to be superior to calculations at the Hartree-Fock (HF) level, especially for modes like the in-phase C=C stretches, where electron correlation effects are significant. aip.org Such computational analyses are invaluable for a reliable and complete assignment of the vibrational spectra of this compound and for understanding the nature of its vibrational modes.

Photoelectron and Photoion Coincidence Spectroscopy of this compound Cations

Photoelectron and Photoion Coincidence (PEPICO) spectroscopy is a powerful technique for investigating the decay pathways of cations. aip.orgpacific.edu This method provides detailed insights into the fragmentation dynamics of molecules upon ionization. aip.org Studies on all-trans-1,3,5-heptatriene have utilized PEPICO to explore the behavior of its cation in the gas phase. aip.orgcapes.gov.braip.org

In these experiments, gas-phase all-trans-1,3,5-heptatriene is excited, typically using He(Iα) photon radiation. aip.orgaip.org The resulting cations are analyzed to understand their subsequent decay, which can occur through both radiative and fragmentation pathways. aip.orgcapes.gov.br The PEPICO technique allows for the detection of fragment ions in coincidence with photoelectrons, providing a clear picture of the dissociation processes. aip.org

When the all-trans-1,3,5-heptatriene cation is formed in its excited Ã(π⁻¹) state, it undergoes fragmentation. aip.orgcapes.gov.br Unlike the simpler 1,3,5-hexatriene cations which primarily yield C₆H₈⁺ and C₆H₇⁺ ions, the fragmentation of the all-trans-1,3,5-heptatriene cation is more complex. aip.orgaip.org Researchers have observed the formation of several fragment ions in addition to the parent molecular ion (C₇H₁₀⁺). aip.org The primary fragment ions detected are C₇H₉⁺, C₆H₇⁺, and C₆H₆⁺. aip.orgaip.org The parent ion has a relatively low branching ratio, indicating that fragmentation is a significant decay channel. aip.orgcapes.gov.br

The study of these fragmentation patterns is crucial for understanding the stability and reactivity of the this compound cation and provides valuable data for theoretical models of ion decay. pacific.edunih.gov

Table 1: Fragment Ions of all-trans-1,3,5-Heptatriene Cation Observed in PEPICO Spectroscopy

| Parent Molecule | Excitation Method | Parent Ion | Observed Fragment Ions | Source(s) |

| all-trans-1,3,5-Heptatriene | He(Iα) Photon Radiation | C₇H₁₀⁺ | C₇H₉⁺, C₆H₇⁺, C₆H₆⁺ | aip.org, aip.org |

Nuclear Magnetic Resonance (NMR) Studies for Configurational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including the configurational assignment of isomers. uobasrah.edu.iqnih.govscripps.edu For conjugated polyenes like this compound, ¹H and ¹³C NMR provide critical information for distinguishing between its various E/Z geometric isomers.

The chemical shifts of the olefinic protons in conjugated triene systems are highly sensitive to the molecule's stereochemistry. mdpi.com The spatial arrangement of the double bonds significantly influences the electronic environment of each proton, leading to distinct chemical shifts for each isomer. libretexts.org For instance, protons involved in or near a Z (cis) double bond experience different shielding and deshielding effects compared to those in an E (trans) configuration, often due to through-space steric interactions. mdpi.comresearchgate.net

Detailed studies on model compounds like 1,3,5-hexatriene have demonstrated the power of combining experimental NMR data with Density Functional Theory (DFT) calculations of chemical shifts. mdpi.comresearchgate.net By calculating the expected ¹H NMR chemical shifts for different possible isomers (e.g., E,E,E vs. E,Z,E), a strong correlation can be established with the experimental spectrum, allowing for an unambiguous assignment of the molecule's configuration. mdpi.comresearchgate.net These computational methods can accurately predict the resonances of olefinic protons, which typically appear in the range of 5.0 to 7.0 ppm. mdpi.com